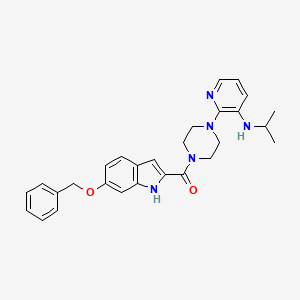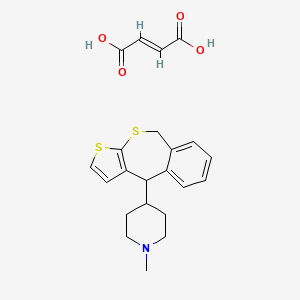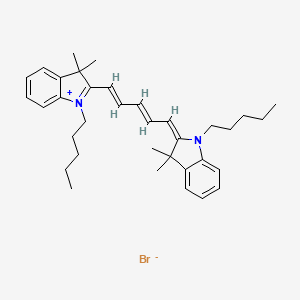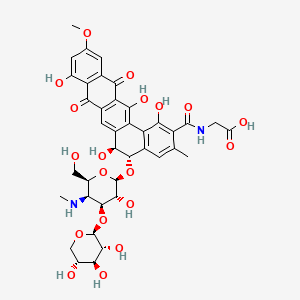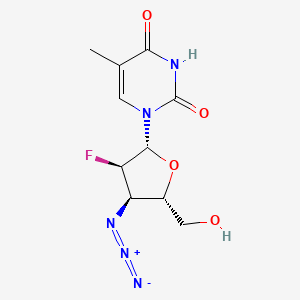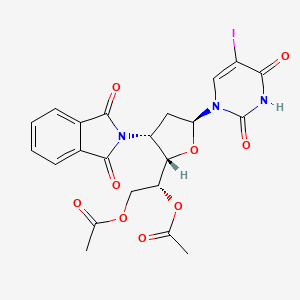
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylpropanamide moiety, and a hydrochloride salt form. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenylpropanamide group, and the final conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, phenylpropanamide derivatives, and hydrochloric acid. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce high-quality this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.
Scientific Research Applications
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride include other piperazine derivatives and phenylpropanamide compounds. Examples include:
- N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-methylpropanamide
- N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-ethylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which may confer unique chemical and biological properties
Properties
CAS No. |
82387-56-2 |
|---|---|
Molecular Formula |
C24H30ClN3O2 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c1-2-23(28)27(22-13-7-4-8-14-22)20-24(29)26-18-16-25(17-19-26)15-9-12-21-10-5-3-6-11-21;/h3-14H,2,15-20H2,1H3;1H/b12-9+; |
InChI Key |
MEMNUMHDKSCSNF-NBYYMMLRSA-N |
Isomeric SMILES |
CCC(=O)N(CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



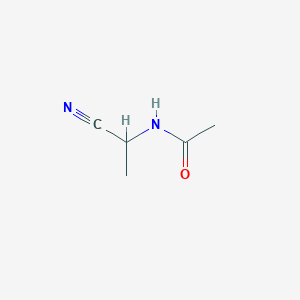
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
